molecular formula C7H8BrNO B1279053 2-Bromo-4-methoxyaniline CAS No. 32338-02-6

2-Bromo-4-methoxyaniline

Cat. No. B1279053
CAS RN: 32338-02-6
M. Wt: 202.05 g/mol
InChI Key: YBAGMTVKDRIMTB-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyaniline is a chemical compound that has been the subject of various synthesis methods due to its potential applications in organic synthesis and pharmaceuticals. The compound consists of a bromine atom and a methoxy group attached to an aniline, which is an aromatic amine. The presence of these substituents on the benzene ring of aniline can significantly alter its chemical and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of this compound has been achieved through a method involving ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. This method starts with p-methoxyaniline as the precursor, which undergoes bromination to yield the desired product. The synthesis has been optimized to achieve a high yield of 98.2% and a purity of 99.5%, demonstrating the efficiency of the process. The study also explored the effects of different brominating agents, reaction temperatures, and times to refine the synthesis procedure. The use of ionic liquids not only provides a high yield but also offers environmental benefits, as they can be reused, reducing waste and the need for hazardous solvents .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the orientation of the methoxy group and the bromine atom around the phenyl ring. In related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The bond angles around the substituents indicate the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group . These structural features are crucial as they influence the reactivity and interactions of the molecule in subsequent chemical reactions.

Chemical Reactions Analysis

This compound can serve as a substrate for various chemical reactions. For instance, 1-Arylmethyl-2-(bromomethyl)aziridines can be transformed into aminopentanedinitriles, which are then used to synthesize 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These transformations involve a series of steps including base-induced ring opening, migration of double bonds, and treatment with sodium methoxide. The presence of the bromine and methoxy groups in the molecule plays a significant role in its reactivity, enabling the formation of these novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The electron-withdrawing bromine atom and the electron-donating methoxy group create a unique electronic environment within the molecule. This can affect properties such as solubility, boiling point, and melting point, as well as the compound's ability to form hydrogen bonds and engage in other non-covalent interactions. In related molecules, hydrogen bonding and halogen bonding (such as Br⋯O interactions) contribute to the formation of two-dimensional architectures in the crystal structures, which could be indicative of similar properties in this compound .

Scientific Research Applications

Synthesis in Ionic Liquid

A study by Ding Yu-fei (2011) highlighted a synthesis method for 2-bromo-4-methoxyaniline in ionic liquid. This method involves preparing the compound from p-methoxyaniline via bromination, yielding a high purity and environmentally benign process. The use of ionic liquid also allows for material reuse, presenting a sustainable approach to synthesizing this compound (Ding Yu-fei, 2011).

Utility in Skraup-Type Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal to transform 4-methoxyanilines, including this compound, into 3-bromoquinolin-6-ols. This process shows the compound's role in creating intermediates for further chemical transformations (Lamberth et al., 2014).

Role in Benzylideneaniline Compound Synthesis

Subashini et al. (2021) synthesized benzylideneaniline compounds, one of which involved this compound. This research demonstrates the compound's application in creating materials with specific structural and luminescent properties, relevant for material science and optoelectronics (Subashini et al., 2021).

Application in Photodynamic Therapy

Pişkin et al. (2020) developed a zinc phthalocyanine substituted with derivatives including this compound. This compound has potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).

Corrosion Inhibition Properties

Assad et al. (2015) synthesized a derivative of this compound for use as a corrosion inhibitor for zinc metal. This demonstrates the compound's practical application in industrial contexts for protecting metals from corrosion (Assad et al., 2015).

Safety and Hazards

2-Bromo-4-methoxyaniline is classified as Acute Tox. 4 Oral according to regulation (EC) No 1272/2008 [CLP] and amendments . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAGMTVKDRIMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447662
Record name 2-bromo-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32338-02-6
Record name 2-bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of p-anisidine (10 g, 0.08 mol) and sodium carbonate (17.2 g, 0.16 mol) in dichloromethane (400 ml) was added a solution of bromine (3.8 ml), 0.072 mol) in dichloromethane (200 ml) dropwise. The reaction was stirred at ambient temperature for 45 minutes, diluted with dichloromethane (200 ml) and washed with water (2×200 ml). The organic layer was dried over magnesium sulphate, and the solvent was removed in vacuo to yield a dark brown oil. Chromatography on silica eluting with a gradient of ethyl acetate in hexane (10%, 15% and 20%) afforded the title compound as a dark red oil (4 g, 25%), m/z (ES+) 202 (M30 +H, 100%). 1H NMR (250 MHz, CDCl3) δ 3.73 (3H, s), 3.78 (2H, broad s), 6.72 (2H, t, J 1.2 Hz), 7.00 (1H, q, J 1.26 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most common synthetic route for 2-Bromo-4-methoxyaniline?

A1: this compound is commonly synthesized through the bromination of p-methoxyaniline. [, ] This reaction can be achieved using various brominating agents, with ionic liquids like [bmim]Br3 offering advantages in terms of yield and environmental friendliness. [] An alternative approach involves treating 2,6-dibromo-4-methoxyaniline with n-butyllithium to obtain the desired product. []

Q2: Are there any applications of this compound in the synthesis of complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to produce N-(2-Bromo-4-methoxyphenyl)acrylamide via acylation with acryloyl chloride. [] This intermediate is further employed in the synthesis of 6-hydroxy-1H-quinolin-2-one through the Heck reaction. []

Q3: Can this compound be utilized in the synthesis of biologically relevant compounds?

A3: Yes, research demonstrates the use of this compound as a starting material in the synthesis of various carboline derivatives. [] Specifically, it is used in a multi-step synthesis of (±)-horsfiline, a natural alkaloid with potential analgesic properties. [] This highlights the versatility of this compound in accessing diverse chemical scaffolds with potential biological activity.

Q4: What are the advantages of using ionic liquids in the synthesis of this compound?

A4: Utilizing ionic liquids like [bmim]Br3 for the bromination of p-methoxyaniline offers several benefits. [] Firstly, they contribute to a high yield (98.2%) and purity (99.5%) of this compound. [] Secondly, ionic liquids can be reused, making the process more environmentally friendly. [] Overall, the use of ionic liquids presents a more sustainable and efficient approach for this synthesis.

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